molecular formula C13H12N2OS B14962760 (2-Methoxyanilino)(2-thienyl)methyl cyanide

(2-Methoxyanilino)(2-thienyl)methyl cyanide

Cat. No.: B14962760
M. Wt: 244.31 g/mol
InChI Key: FBJPTUSRPDRHRZ-UHFFFAOYSA-N
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Description

(2-Methoxyanilino)(2-thienyl)methyl cyanide is an organic compound that features a combination of aniline, thiophene, and cyanide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyanilino)(2-thienyl)methyl cyanide typically involves the reaction of 2-methoxyaniline with 2-thiophenecarbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyanilino)(2-thienyl)methyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced products with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the cyanide group.

Scientific Research Applications

(2-Methoxyanilino)(2-thienyl)methyl cyanide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methoxyanilino)(2-thienyl)methyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyanilino)(2-thienyl)methyl cyanide: Unique due to the presence of both aniline and thiophene functional groups.

    2-(2-Methoxyanilino)acetonitrile: Similar structure but lacks the thiophene ring.

    2-(2-Thienyl)acetonitrile: Contains the thiophene ring but lacks the aniline group.

Uniqueness

This compound is unique due to its combination of aniline, thiophene, and cyanide functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

2-(2-methoxyanilino)-2-thiophen-2-ylacetonitrile

InChI

InChI=1S/C13H12N2OS/c1-16-12-6-3-2-5-10(12)15-11(9-14)13-7-4-8-17-13/h2-8,11,15H,1H3

InChI Key

FBJPTUSRPDRHRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C#N)C2=CC=CS2

Origin of Product

United States

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